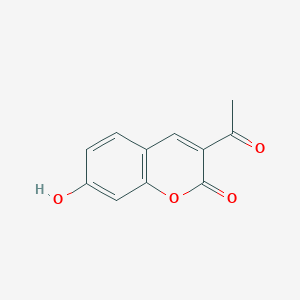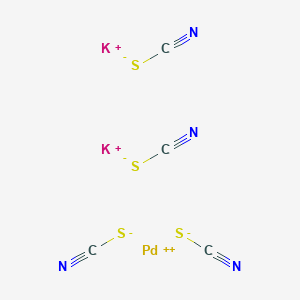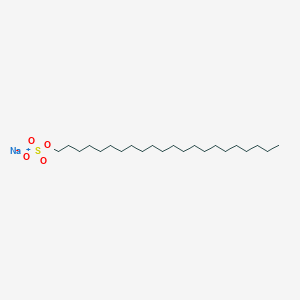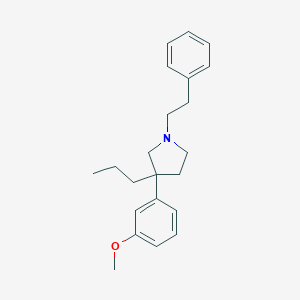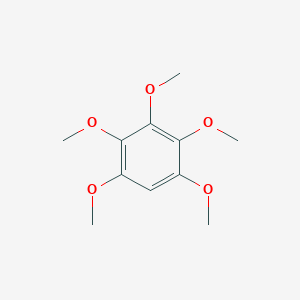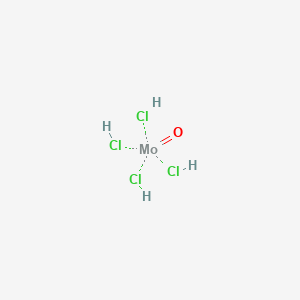
Molybdän(VI)-tetrachloridoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum(VI) tetrachloride oxide, also known as molybdenum trioxide, is a chemical compound that is composed of one molybdenum atom and four chlorine atoms. It is an inorganic compound that is an important precursor to many molybdenum compounds. It is a colorless solid that is insoluble in water and has a melting point of 545°C. It is also known for its high stability and is used in a variety of industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Katalysator für die lebende Polymerisation von Alkynen
Molybdän(VI)-tetrachloridoxid kann verwendet werden, um einen binären Metallkatalysator (MoOCl4 - n -BuLi) für die lebende Polymerisation verschiedener Alkine herzustellen . Diese Anwendung ist besonders nützlich im Bereich der Polymerchemie, wo die Kontrolle über den Polymerisationsprozess entscheidend ist, um Polymere mit den gewünschten Eigenschaften zu entwickeln.
Oxidationsmittel bei der Aromatisierung von Hantzsch-1,4-Dihydropyridinen
Diese Verbindung dient als effektives Oxidationsmittel bei der Aromatisierung verschiedener Hantzsch-1,4-Dihydropyridine . Der Aromatisierungsprozess ist ein wichtiger Schritt bei der Synthese vieler organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.
Vorläufer für Nafion-Mo-Verbundwerkstoff
This compound kann als Molybdän (Mo)-Vorläufer zur Herstellung von Nafion-Mo-Verbundwerkstoffen verwendet werden . Dieser Verbundwerkstoff kann als Katalysator für die Herstellung von Nitronen durch Reaktion von primären Aminen mit Aldehyden verwendet werden .
Vielseitigkeit in optischen und elektronischen Systemen
Molybdänoxid, einschließlich this compound, findet sich in verschiedenen Stöchiometrien und wurde für verschiedene Forschungs- und kommerzielle Anwendungen mit hohem Wert eingesetzt . Sie wurden effizient in fortschrittlichen optischen Systemen eingesetzt .
Einsatz in Energiespeichern
Molybdänoxid wird aufgrund seiner einzigartigen Eigenschaften in Energiespeichern verwendet . Sie können manipuliert werden, um elektronische Zustände zu kontrollieren und zu gestalten, was sie hochgradig anpassungsfähig und funktional macht .
Anwendung in Biosystemen
Molybdänoxid wird in Biosystemen verwendet . Ihre chemischen und physikalischen Eigenschaften machen sie vielseitig und hochgradig anpassbar für die Integration in solche Systeme
Wirkmechanismus
Target of Action
Molybdenum(VI) tetrachloride oxide is primarily used as a catalyst in various chemical reactions . It targets the reactants in these reactions, facilitating their transformation into the desired products.
Mode of Action
The compound interacts with its targets by acting as an oxidant in the aromatization of various Hantzsch-1,4-dihydropyridines . It also serves as a molybdenum (Mo) precursor to prepare nafion-Mo composite material, which is used as a catalyst for the preparation of nitrones by reacting primary amines with aldehydes .
Biochemical Pathways
It’s known that it plays a role in the living polymerization of various acetylenes , and in the preparation of nitrones .
Result of Action
The primary result of Molybdenum(VI) tetrachloride oxide’s action is the facilitation of chemical reactions. As a catalyst, it speeds up these reactions without being consumed, enabling the efficient production of desired products .
Action Environment
The action of Molybdenum(VI) tetrachloride oxide is influenced by environmental factors such as temperature and the presence of other reactants. For instance, it is thermally unstable and decomposes to MoOCl3 . Its storage temperature is recommended to be 2-8°C , indicating that it may lose its efficacy or stability at higher temperatures.
Safety and Hazards
Molybdenum(VI) tetrachloride oxide is corrosive to skin and eyes . It hydrolyzes in contact with moisture, releasing toxic and corrosive fumes of hydrogen chloride and aqueous hydrochloric acid . Inhalation of dust can lead to burning of the respiratory tract . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Zukünftige Richtungen
Molybdenum(VI) tetrachloride oxide can be used to prepare a binary metal catalyst for the living polymerization of various acetylenes . It can also be used as a molybdenum (Mo) precursor to prepare nafion-Mo composite material, which is used as a catalyst for the preparation of nitrones by reacting primary amines with aldehydes . This suggests potential future applications in the field of catalysis and materials science.
Eigenschaften
IUPAC Name |
oxomolybdenum;tetrahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Mo.O/h4*1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKXFFNQYDGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo].Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H4MoO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298196 |
Source


|
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13814-75-0 |
Source


|
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(VI) tetrachloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)

